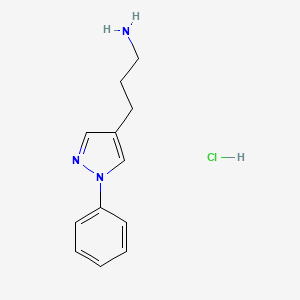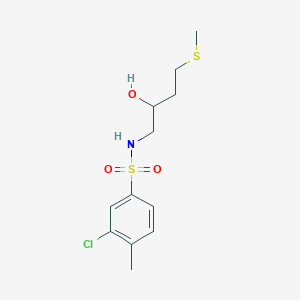
3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide, also known as CHMB, is a sulfonamide compound that has been synthesized for various scientific research purposes. The compound has shown promising results in the field of medicinal chemistry, specifically in the development of drugs for the treatment of cancer, inflammation, and microbial infections.
Applications De Recherche Scientifique
3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has also been investigated for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has shown promising results in the treatment of microbial infections, specifically those caused by gram-positive bacteria.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and microbial infection. 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and cell differentiation. 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of bacterial enoyl-acyl carrier protein reductase (FabI), which is essential for the biosynthesis of bacterial cell membranes.
Biochemical and Physiological Effects:
3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide also inhibits the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis. Inflammatory cells treated with 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide show decreased expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide also inhibits the growth of gram-positive bacteria by disrupting the biosynthesis of bacterial cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has some limitations for use in lab experiments. It is a relatively new compound, and its biological activity and toxicity are not fully understood. Additionally, 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide has low solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide. One potential direction is the synthesis of 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide derivatives with enhanced biological activity and selectivity. Another direction is the investigation of the toxicity and pharmacokinetics of 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide in vivo. Additionally, the potential of 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide as a therapeutic agent for other diseases such as neurodegenerative disorders and viral infections should be explored. Finally, the use of 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide in combination with other drugs or therapies should be investigated to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 2-amino-4-methylthiobutanol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide in high yield and purity. This synthesis method has been optimized and modified to produce 3-Chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide derivatives with enhanced biological activity and selectivity.
Propriétés
IUPAC Name |
3-chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3S2/c1-9-3-4-11(7-12(9)13)19(16,17)14-8-10(15)5-6-18-2/h3-4,7,10,14-15H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERLZUWCTBFINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(CCSC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methylbenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide](/img/structure/B2553853.png)

![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2553855.png)
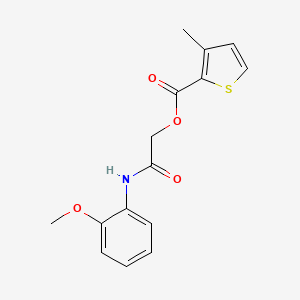
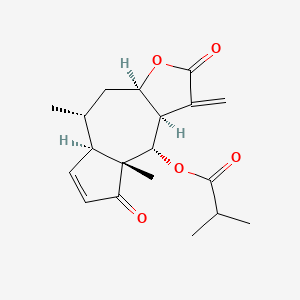
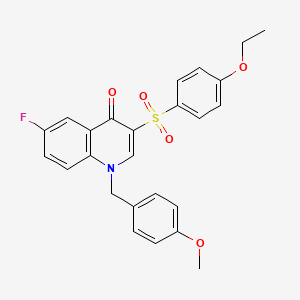
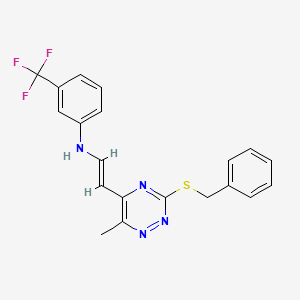
![3-[3-(piperidin-1-yl)propyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2553862.png)

![N-Benzo[1,3]dioxol-5-ylmethyl-2-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2553865.png)

![5,6,7-Trimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2553868.png)
![2-[1-(Dimethylamino)-3-(4-hydroxyanilino)-2-propenylidene]malononitrile](/img/structure/B2553871.png)
